molecular formula C17H35O7P B1243837 1-Myristoyl-sn-glycerol 3-phosphate

1-Myristoyl-sn-glycerol 3-phosphate

Cat. No. B1243837
M. Wt: 382.4 g/mol
InChI Key: FAZBDRGXCKPVJU-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-myristoyl-sn-glycerol 3-phosphate is a 1-acyl-sn-glycerol 3-phosphate having myristoyl (tetradecanoyl) as the 1-O-acyl group. It is a 1-acyl-sn-glycerol 3-phosphate and a tetradecanoate ester. It is a conjugate acid of a 1-myristoyl-sn-glycerol 3-phosphate(2-).
PA(14:0/0:0), also known as 1-myristoyl lpa, belongs to the class of organic compounds known as 1-acylglycerol-3-phosphates. These are lysophosphatidic acids where the glycerol is esterified with a fatty acid at O-1 position. Thus, PA(14:0/0:0) is considered to be a glycerophosphate lipid molecule. PA(14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(14:0/0:0) has been primarily detected in blood. Within the cell, PA(14:0/0:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(14:0/0:0) exists in all eukaryotes, ranging from yeast to humans.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 1-Myristoyl-sn-glycerol 3-phosphate is utilized in the chemical synthesis of phospholipids. For example, a study by Verheij et al. (1970) involved the synthesis of β-d-glucopyranosyl-(1-myristoyl-2-oleoyl-sn-glycero-3-phosphate) through a condensation reaction, illustrating the compound's role in creating complex lipid structures (Verheij, Smith, Bonsen, & van Deenen, 1970).

Membrane Structure and Dynamics

  • Studies on membrane packing and structure have involved derivatives of 1-Myristoyl-sn-glycerol 3-phosphate. Hayakawa et al. (2006) synthesized and characterized lipids related to 1-Myristoyl-sn-glycerol 3-phosphate, providing insights into membrane behavior and properties (Hayakawa et al., 2006).

Enzymatic Activity and Inhibition

  • Edgar and Bell (1978, 1979) studied the inhibition of sn-glycerol-3-phosphate dehydrogenase by compounds including myristoyl-CoA, highlighting the interaction between 1-Myristoyl-sn-glycerol 3-phosphate and enzymatic processes in Escherichia coli (Edgar & Bell, 1978; 1979).

Lipid Metabolism and Cellular Functions

Structural Role in Phospholipids

  • Sato et al. (2001) investigated the crystal structure of triacylglycerol containing myristoyl groups, demonstrating the structural significance of 1-Myristoyl-sn-glycerol 3-phosphate in lipid organization and its impact on physical properties (Sato, Goto, Yano, Honda, Kodali, & Small, 2001).

properties

Molecular Formula

C17H35O7P

Molecular Weight

382.4 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] tetradecanoate

InChI

InChI=1S/C17H35O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22/h16,18H,2-15H2,1H3,(H2,20,21,22)/t16-/m1/s1

InChI Key

FAZBDRGXCKPVJU-MRXNPFEDSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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